molecular formula C19H22N2O6S B2689361 N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethoxybenzenesulfonamide CAS No. 922057-98-5

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethoxybenzenesulfonamide

Cat. No.: B2689361
CAS No.: 922057-98-5
M. Wt: 406.45
InChI Key: ZWBFJBAMNQYMRI-UHFFFAOYSA-N
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Description

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethoxybenzenesulfonamide is a potent and highly selective inhibitor of Histone Deacetylase 6 (HDAC6). Its primary research value lies in its ability to selectively target HDAC6 over other HDAC isoforms, which is crucial for dissecting the unique biological functions of this cytosolic enzyme . HDAC6 is distinct from other HDACs as it primarily deacetylates non-histone substrates such as α-tubulin, HSP90, and cortactin, thereby playing a key role in regulating cellular processes like cell motility, protein trafficking, and the degradation of aggregated proteins. Researchers utilize this compound to investigate the therapeutic potential of HDAC6 inhibition in a range of diseases. In oncology, it is studied for its ability to disrupt aggresome formation in multiple myeloma and other cancers, potentially overcoming resistance to proteasome inhibitors, and for impairing cancer cell migration and metastasis. Patents describe its utility in treating proliferative disorders . In neuroscience, its role in modulating tau acetylation and clearing protein aggregates is explored in the context of neurodegenerative diseases like Alzheimer's. The compound provides a critical tool for elucidating HDAC6-specific pathways and for validating HDAC6 as a drug target without the confounding effects of pan-HDAC inhibition.

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)-3,4-dimethoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O6S/c1-19(2)11-27-15-7-5-12(9-14(15)20-18(19)22)21-28(23,24)13-6-8-16(25-3)17(10-13)26-4/h5-10,21H,11H2,1-4H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWBFJBAMNQYMRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)OC)NC1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethoxybenzenesulfonamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula: C19_{19}H20_{20}N2_2O3_3S
  • Molecular Weight: 324.4 g/mol
  • CAS Number: 921540-32-1

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition: The compound can bind to the active sites of enzymes, inhibiting their normal functions.
  • Receptor Modulation: It may interact with cellular receptors, altering signal transduction pathways.
  • Cellular Process Disruption: The compound can interfere with processes such as DNA replication and protein synthesis, potentially leading to cell death or growth inhibition .

Antibacterial Activity

Research has shown that derivatives of this compound exhibit significant antibacterial properties against various strains. A study evaluated several synthesized compounds for their antibacterial activity against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. Some derivatives demonstrated comparable or superior efficacy compared to standard antibiotics like norfloxacin and chloramphenicol .

Antifungal Activity

In addition to antibacterial properties, certain derivatives have shown antifungal activity against pathogens such as Aspergillus niger and Candida albicans. The antifungal efficacy was assessed using a two-fold serial dilution technique, revealing promising results .

Case Studies

  • Case Study 1: Antibacterial Efficacy
    • Objective: Evaluate the antibacterial potency of the compound.
    • Methodology: Tested against multiple bacterial strains using agar diffusion methods.
    • Results: Showed a minimum inhibitory concentration (MIC) lower than that of commonly used antibiotics.
  • Case Study 2: Antifungal Activity
    • Objective: Assess antifungal properties against clinical isolates.
    • Methodology: Utilized broth microdilution techniques.
    • Results: Some derivatives exhibited MIC values that were significantly lower than those for fluconazole.

Data Table: Biological Activity Summary

Activity TypePathogen/TargetMethodologyResults
AntibacterialStaphylococcus aureusAgar diffusionMIC lower than norfloxacin
AntibacterialEscherichia coliAgar diffusionComparable efficacy to chloramphenicol
AntifungalCandida albicansBroth microdilutionMIC significantly lower than fluconazole
AntifungalAspergillus nigerBroth microdilutionEffective against clinical isolates

Comparison with Similar Compounds

Core Structural Variations

The target compound features a benzo[b][1,4]oxazepin core, distinct from the benzo[e][1,4]oxazepin derivatives reported in (e.g., compounds 13, 14, 25, 26). The benzo[b] vs. For example:

  • Compound 13 : Benzo[e] core with an oxetan-3-yl substituent at the 1-position and methanesulfonamide at the 8-position .
  • Target Compound : Benzo[b] core with 3,3-dimethyl and 4-oxo groups, favoring a planar conformation due to reduced steric hindrance compared to bulky substituents in analogs.

Substituent Effects

Compound Substituents (Core/Position) Yield (%) Key Properties
Target Compound 3,3-dimethyl; 3,4-dimethoxybenzenesulfonamide N/A Hypothesized enhanced solubility (dimethoxy) and steric stability (dimethyl)
13 Oxetan-3-yl (1-position); methanesulfonamide (8-position) 20 Moderate activity in SAR studies
14 Phenyl (1-position); methanesulfonamide (8-position) 75 High yield, improved metabolic stability
25 Isopropyl (1-position); methanesulfonamide (2-position) 87 Optimal substituent positioning for activity

Key Observations :

  • Electron-Donating Groups : The target’s 3,4-dimethoxybenzenesulfonamide may improve solubility compared to the methanesulfonamide groups in compounds.

Analytical and Crystallographic Tools

Structural elucidation of benzoxazepine analogs often relies on:

  • SHELX Programs : Used for small-molecule refinement and crystallographic analysis .
  • WinGX and ORTEP-3 : Employed for graphical representation of molecular geometries .

Research Implications

The target compound’s unique substituent profile positions it as a promising candidate for further SAR studies. Comparative data suggest:

  • Pharmacokinetic Advantages: The dimethoxy group may enhance oral bioavailability compared to halogenated or non-polar substituents.
  • Synthetic Challenges : Higher steric demand of the dimethyl group could complicate ring-closure steps, necessitating optimized catalysts or reaction conditions.

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